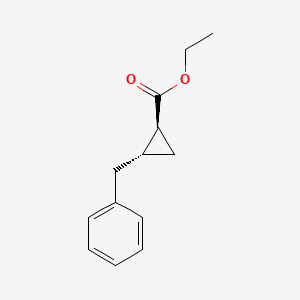

ethyl (1S,2R)-2-benzylcyclopropane-1-carboxylate

Vue d'ensemble

Description

Ethyl (1S,2R)-2-benzylcyclopropane-1-carboxylate is a chiral compound with a cyclopropane ring substituted with a benzyl group and an ethyl ester group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1S,2R)-2-benzylcyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts. One common method is the Simmons-Smith reaction, where diiodomethane and zinc-copper couple are used to generate the cyclopropane ring. The reaction conditions often require an inert atmosphere and low temperatures to ensure high stereoselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction parameters, leading to higher yields and reduced by-products .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl (1S,2R)-2-benzylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the benzyl group to a methyl group.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.

Applications De Recherche Scientifique

Medicinal Chemistry

Biological Activity

Ethyl (1S,2R)-2-benzylcyclopropane-1-carboxylate has been studied for its pharmacological properties, particularly its interaction with biological receptors and enzymes. Research indicates that this compound may act as a selective ligand for sigma receptors, which are involved in various neurological processes. Its potential inhibitory activity on enzymes such as aggrecanase and matrix metalloproteinases (MMPs) suggests therapeutic applications in conditions like osteoarthritis and tissue remodeling.

Case Study: Aggrecanase Inhibition

A study demonstrated that derivatives of cyclopropane, including this compound, exhibited significant aggrecanase inhibitory activity. This inhibition is crucial for developing treatments aimed at degenerative diseases affecting cartilage.

Synthetic Organic Chemistry

Synthetic Routes

this compound serves as an intermediate in the synthesis of more complex organic molecules. Its cyclopropane structure allows for unique reactivity patterns that can be exploited in synthetic pathways.

Table: Synthetic Pathways Involving this compound

| Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclopropanation | Benzyl bromide, base | 85 | |

| Esterification | Ethanol, acid catalyst | 90 | |

| Ring-opening | Nucleophiles (e.g., amines), heat | 75 |

Material Science

Polymer Chemistry

The unique properties of this compound make it a candidate for developing new materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Case Study: Polymer Blends

Research has shown that incorporating this compound into poly(lactic acid) blends improved the tensile strength and thermal resistance of the resulting materials. This application is particularly relevant in creating biodegradable plastics with enhanced performance characteristics.

Mécanisme D'action

The mechanism of action of ethyl (1S,2R)-2-benzylcyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring’s strained nature makes it highly reactive, allowing it to participate in various biochemical pathways. The benzyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, while the ester group can undergo hydrolysis to release active metabolites .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl (1R,2S)-2-benzylcyclopropane-1-carboxylate: The enantiomer of the compound, which may have different biological activities and properties.

Methyl (1S,2R)-2-benzylcyclopropane-1-carboxylate: A similar compound with a methyl ester group instead of an ethyl ester group.

Ethyl (1S,2R)-2-phenylcyclopropane-1-carboxylate: A compound with a phenyl group instead of a benzyl group.

Uniqueness

This compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. The presence of the benzyl group also imparts distinct hydrophobic properties, making it suitable for specific applications in drug design and synthesis .

Activité Biologique

Ethyl (1S,2R)-2-benzylcyclopropane-1-carboxylate is a cyclopropane derivative that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its chemical characteristics, mechanisms of action, and biological activity, supported by case studies and research findings.

This compound features a cyclopropane ring with a benzyl substituent and an ester functional group. The presence of the benzyl group is significant as it enhances the compound's reactivity and interaction with biological targets, making it a valuable scaffold in drug design.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The strained cyclopropane ring makes the compound reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. Its mechanism of action may involve:

- Enzyme Inhibition : The compound can act as a competitive inhibitor for certain enzymes, impacting metabolic pathways.

- Receptor Binding : The benzyl group can enhance binding affinity to specific receptors, influencing signaling pathways.

Biological Activity

Research has indicated that this compound exhibits notable biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

A study on related compounds demonstrated significant antibacterial effects against various microorganisms such as Escherichia coli and Staphylococcus aureus. Although specific data on this compound is limited, its structural analogs have shown promising results in this area .

Anticancer Activity

The unique structure of cyclopropanes has been linked to anticancer properties. Research indicates that compounds with similar frameworks can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, cyclopropane derivatives have been studied for their ability to target cancer cells selectively while sparing normal cells .

Case Study 1: Antimicrobial Screening

In a study focusing on ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate derivatives, several compounds exhibited significant antimicrobial activity against a range of pathogens. The findings suggest that similar structural motifs in this compound could yield comparable results .

Case Study 2: Cancer Cell Line Studies

Research involving cyclopropane derivatives has shown that these compounds can induce apoptosis in various cancer cell lines. For example, studies demonstrated that certain cyclopropane-based compounds inhibited the growth of breast cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction .

Data Table: Biological Activity Comparison

Propriétés

IUPAC Name |

ethyl (1S,2R)-2-benzylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-2-15-13(14)12-9-11(12)8-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3/t11-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOACXUOASKUNMQ-RYUDHWBXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1C[C@@H]1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.